GDP-fucose -

GDP-fucose

Catalog Number: EVT-8940332
CAS Number:
Molecular Formula: C16H25N5O15P2
Molecular Weight: 589.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GDP-L-Fucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
A nucleoside diphosphate sugar formed from GDPmannose, which provides fucose for lipopolysaccharides of bacterial cell walls, and for blood group substances and other glycoproteins.
Overview

Guanosine diphosphate L-fucose is a nucleotide sugar that plays a crucial role in the biosynthesis of fucosylated glycans, which are essential for various biological processes, including cell adhesion, signaling, and immune responses. This compound serves as a substrate for fucosyltransferases, enzymes responsible for transferring fucose residues to glycoproteins and glycolipids. The biosynthesis of guanosine diphosphate L-fucose can occur through de novo pathways or salvage pathways involving the conversion of other sugars.

Source

Guanosine diphosphate L-fucose can be synthesized from both dietary sources and endogenous metabolic pathways. It can be derived from mannose through a series of enzymatic reactions involving GDP-mannose as an intermediate. Additionally, it can be produced from glucose, highlighting its versatility in cellular metabolism .

Classification

Guanosine diphosphate L-fucose is classified as a nucleotide sugar. It is a derivative of guanosine diphosphate, where the ribose sugar is modified to include an L-fucose moiety. This classification places it within the broader category of nucleotide sugars that are critical for glycosylation processes in biological systems.

Synthesis Analysis

Methods

The synthesis of guanosine diphosphate L-fucose can be achieved through various methods, including enzymatic synthesis and chemoenzymatic approaches. A notable method involves a three-step enzymatic reaction utilizing specific enzymes to convert mannose into GDP-L-fucose.

  1. Enzymatic Pathway: The process typically begins with the conversion of mannose-6-phosphate to GDP-D-mannose using enzymes such as mannose-6-phosphate isomerase and guanylyltransferase. Subsequently, GDP-D-mannose is converted into GDP-L-fucose by the action of GDP-mannose 4,6-dehydratase and GDP-fucose synthetase .
  2. Cell-Free Systems: Recent advancements have demonstrated the feasibility of synthesizing guanosine diphosphate L-fucose in cell-free systems, where recombinant enzymes are utilized in optimized conditions to enhance yield and efficiency .

Technical Details

In one study, researchers achieved a yield of 178.6 mg/L of guanosine diphosphate L-fucose with a conversion rate of 14.1% using a three-step enzymatic reaction involving purified recombinant enzymes from Escherichia coli. The reaction conditions were carefully optimized to maximize output while minimizing feedback inhibition .

Molecular Structure Analysis

Structure

Guanosine diphosphate L-fucose consists of a guanine base linked to a ribose sugar and two phosphate groups, with an L-fucose moiety attached to the ribose at the 6-position. The molecular formula is C_{11}H_{15}N_{5}O_{10}P_{2}, and its structure can be represented as follows:

GDP L Fucose C11H15N5O10P2\text{GDP L Fucose }\text{C}_{11}\text{H}_{15}\text{N}_{5}\text{O}_{10}\text{P}_{2}

Data

The molecular weight of guanosine diphosphate L-fucose is approximately 405.25 g/mol. Structural analysis using techniques such as nuclear magnetic resonance spectroscopy has provided insights into its conformation and interactions with enzymes involved in glycosylation .

Chemical Reactions Analysis

Reactions

Guanosine diphosphate L-fucose participates in various biochemical reactions, primarily serving as a substrate for fucosyltransferases. These enzymes catalyze the transfer of fucose to specific acceptor molecules, impacting glycan structures on glycoproteins and glycolipids.

  1. Fucosylation: The primary reaction involves the transfer of fucose from guanosine diphosphate L-fucose to N-acetylglucosamine or galactose residues on glycans.
  2. Hydrolysis: Enzymatic hydrolysis of guanosine diphosphate L-fucose has been explored for potential applications in producing free L-fucose for various uses .

Technical Details

Research has shown that specific fucosyltransferases exhibit varying affinities for guanosine diphosphate L-fucose based on structural interactions, influencing their catalytic efficiency during glycosylation processes .

Mechanism of Action

Process

The mechanism by which guanosine diphosphate L-fucose exerts its biological effects primarily involves its role as a substrate in glycosylation reactions:

  1. Substrate Activation: Guanosine diphosphate L-fucose is activated by binding to fucosyltransferases.
  2. Transfer Reaction: The enzyme catalyzes the transfer of the fucose residue to an acceptor molecule, forming a fucosylated product.
  3. Release: Following the transfer, the enzyme releases the modified glycan along with free guanosine monophosphate.

Data

Studies have indicated that different pools of guanosine diphosphate L-fucose exist within cells, influenced by their metabolic origin (e.g., derived from glucose or mannose). This diversity may affect glycosylation patterns and biological outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Guanosine diphosphate L-fucose is typically found as a white crystalline powder.
  • Solubility: It is soluble in water but may have limited solubility in organic solvents.

Chemical Properties

  • Stability: Guanosine diphosphate L-fucose is relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: It readily participates in glycosylation reactions due to its reactive phosphate groups.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography are commonly employed to quantify guanosine diphosphate L-fucose levels in biological samples, providing insights into its metabolic dynamics and biological significance .

Applications

Scientific Uses

Guanosine diphosphate L-fucose has significant applications in various scientific fields:

  • Biotechnology: It is utilized in recombinant DNA technology for producing fucosylated proteins that enhance therapeutic efficacy.
  • Pharmaceuticals: Its role in glycosylation makes it crucial for developing vaccines and biologics that require specific glycan structures for optimal immune response.
  • Research: Studies on guanosine diphosphate L-fucose contribute to understanding glycosylation's role in cell signaling and disease mechanisms, particularly in cancer biology and immunology .
Biosynthetic Pathways and Metabolic Regulation of GDP-Fucose

Enzymatic Mechanisms of GDP-Fucose Biosynthesis

De Novo Pathway: GDP-Mannose 4,6-Dehydratase and GDP-L-Fucose Synthase

The de novo biosynthetic pathway converts GDP-mannose to GDP-fucose through sequential enzymatic reactions. This pathway initiates with GDP-mannose 4,6-dehydratase (GMDS; EC 4.2.1.47), which catalyzes the NADP⁺-dependent dehydration of GDP-mannose to form GDP-4-keto-6-deoxymannose. GMDS operates via a conserved mechanism involving transient oxidation at the C4 position, followed by dehydration and reduction [3] [7]. The second step requires GDP-L-fucose synthase (TSTA3; EC 1.1.1.271), a bifunctional enzyme with dual 3,5-epimerase and 4-reductase activities. TSTA3 isomerizes GDP-4-keto-6-deoxymannose to GDP-keto-6-deoxygalactose (epimerization) and subsequently reduces it to GDP-fucose using NADPH as a cofactor [4] [8]. Structural analyses reveal that TSTA3 functions as a homodimer, with distinct domains coordinating substrate channeling between its epimerase and reductase sites [8]. This pathway dominates cellular GDP-fucose production (>90% in mammalian systems) and is evolutionarily conserved in pathogens like Plasmodium falciparum, where homologs of GMDS and TSTA3 are functionally active during intraerythrocytic stages [2] [9].

Salvage Pathway: Fucokinase and GDP-Fucose Pyrophosphorylase

The salvage pathway reclaims free fucose derived from dietary sources or glycoconjugate degradation. Fucokinase (FCSK) phosphorylates extracellular or lysosomal-derived β-L-fucose to generate L-fucose-1-phosphate. This reaction requires ATP hydrolysis and exhibits stringent stereospecificity for the β-anomer [5] [6]. Subsequently, GDP-fucose pyrophosphorylase (FPGT) catalyzes the guanylyl transfer from GTP to fucose-1-phosphate, yielding GDP-fucose and inorganic pyrophosphate. The salvage pathway contributes minimally (<10%) to total cellular GDP-fucose pools under physiological conditions but becomes critical when de novo synthesis is impaired or during high extracellular fucose availability [5] [6]. Plasmodium falciparum lacks functional salvage machinery, as evidenced by negligible incorporation of exogenous tritiated fucose and absence of FCSK/FPGT homologs in its genome [2] [9].

Table 1: Key Enzymes in GDP-Fucose Biosynthesis

EnzymeGeneReactionCofactorPrimary Pathway Contribution
GDP-Mannose 4,6-DehydrataseGMDSGDP-mannose → GDP-4-keto-6-deoxymannose + H₂ONADP⁺De novo (>90%)
GDP-L-Fucose SynthaseTSTA3GDP-4-keto-6-deoxymannose → GDP-fucoseNADPHDe novo (>90%)
FucokinaseFCSKβ-L-Fucose + ATP → L-Fucose-1-phosphate + ADPATPSalvage (<10%)
GDP-Fucose PyrophosphorylaseFPGTL-Fucose-1-phosphate + GTP → GDP-fucose + PPᵢGTPSalvage (<10%)

Compartmentalization and Substrate Channeling in GDP-Fucose Metabolism

GDP-fucose synthesis occurs predominantly in the cytosol, where GMDS and TSTA3 form a transient metabolon facilitating direct transfer of the unstable intermediate GDP-4-keto-6-deoxymannose. Structural studies indicate that GMDS and TSTA3 associate via hydrophobic interfaces, minimizing intermediate diffusion and enhancing catalytic efficiency [4] [8]. Newly synthesized GDP-fucose is transported into the Golgi lumen by the specific nucleotide-sugar transporter SLC35C1 (GDP-fucose transporter) for utilization by fucosyltransferases. Mutations in SLC35C1 disrupt Golgi import, causing leukocyte adhesion deficiency type II (LADII), characterized by severe immunodeficiency due to defective selectin ligand fucosylation [1] [6]. The salvage enzymes FCSK and FPGT are also cytosolic but lack physical association with the de novo complex. This spatial segregation allows independent regulation of each pathway, though competition for cytosolic GDP-fucose pools occurs during salvage activation [5] [6].

Feedback Inhibition and Cross-Regulation Between De Novo and Salvage Pathways

GDP-fucose exerts allosteric inhibition on GMDS, the first enzyme of the de novo pathway. Structural analyses reveal GDP-fucose binds GMDS at a site distal to its active center, inducing conformational changes that reduce substrate affinity [7]. The de novo and salvage pathways exhibit reciprocal compensatory regulation:

  • Inactivation of TSTA3 (via CRISPR/Cas9 knockout) elevates FCSK expression by >5-fold upon fucose supplementation, enabling hyperactivation of the salvage pathway [5] [6].
  • GMDS-deficient cells show impaired salvage responsiveness due to reduced fucose uptake efficiency, indicating GMDS influences fucose transporter expression or activity [5] [6].
  • FCSK knockout cells exhibit upregulated TSTA3 protein levels (but not mRNA), suggesting post-translational stabilization of the de novo pathway during salvage deficiency [6].

Table 2: Regulatory Interactions Between GDP-Fucose Pathways

Genetic DisruptionEffect on Alternative PathwayKey Compensatory MechanismGDP-Fucose Recovery Efficiency
TSTA3 Knockout↑ FCSK expression (5.2-fold)Salvage hyperactivation85–95% with 5 mM fucose
GMDS Knockout↓ Fucose uptake (30–40% reduction)Impaired salvage induction40–50% with 5 mM fucose
FCSK Knockout↑ TSTA3 protein stability (3.1-fold)Enhanced de novo flux70–80%

Metabolic flux studies using ³H-fucose labeling confirm that pathway dominance is context-dependent: During inflammation or cancer, de novo enzymes (GMDS, TSTA3), SLC35C1, and fucosyltransferases are co-upregulated, while salvage activity remains negligible. In contrast, dietary fucose abundance suppresses GMDS transcription via epigenetic mechanisms [6] [10].

Metabolic Flux Analysis in Pathogenic Organisms (Plasmodium falciparum)

Plasmodium falciparum asexual blood stages maintain a functional de novo GDP-fucose pathway despite lacking N-linked glycans or O-fucosylated proteins. Quantitative LC-MS/MS analyses show dynamic pools of GDP-fucose (0.12–0.35 nmol/10¹⁰ parasites) across intraerythrocytic developmental stages, peaking in trophozoites [2] [9]. Metabolic flux studies reveal:

  • GMDS-null mutants retain 30–40% of wild-type GDP-fucose levels, indicating an uncharacterized alternative synthesis route or interspecies transporter activity [9].
  • No detectable salvage activity occurs, as ³H-fucose incorporation is absent even in GMDS/TSTA3 mutants, confirming the lack of FCSK/FPGT orthologs [2] [9].
  • TSTA3 deletion abolishes fucosylation detectable by Ulex europaeus lectin binding, confirming its irreplaceable role in functional GDP-fucose production [9].

Table 3: GDP-Fucose Metabolism in Plasmodium falciparum

Metabolic ParameterWild-Type ParasitesGMDS-Null MutantsSignificance
GDP-Fucose concentration0.35 ± 0.05 nmol/10¹⁰ cells0.12 ± 0.03 nmol/10¹⁰ cellsAlternative pathway contributes ∼34% of total pool
³H-Fucose incorporationUndetectableUndetectableConfirms absence of salvage machinery
Growth rate in erythrocytesNormalUnchangedDe novo pathway non-essential for blood stages
Ulex europaeus lectin bindingPositiveNegative in TSTA3 mutantsValidates functional fucose utilization

These findings suggest GDP-fucose is utilized for unidentified glycoconjugates critical for mosquito or liver stages, motivating further flux analysis in transmission phases. The resilience of GDP-fucose pools in GMDS mutants highlights metabolic redundancy potentially exploitable for antimalarial development [2] [9].

Properties

Product Name

GDP-fucose

IUPAC Name

[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate

Molecular Formula

C16H25N5O15P2

Molecular Weight

589.3 g/mol

InChI

InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)

InChI Key

LQEBEXMHBLQMDB-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O

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